2-(2-Aminoethoxy)anisole-d3

Description

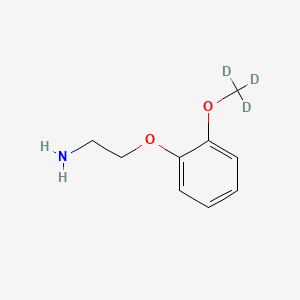

2-(2-Aminoethoxy)anisole-d3 is a deuterated analog of 2-(2-Aminoethoxy)anisole (CAS 1836-62-0), where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry or nuclear magnetic resonance (NMR) studies to improve quantification accuracy . The parent compound, 2-(2-Aminoethoxy)anisole, consists of an anisole (methoxybenzene) core substituted with an aminoethoxy chain. Its deuterated form retains the same chemical reactivity but exhibits distinct physical properties, such as increased molecular weight (C₉H₁₀D₃NO₂ vs. C₉H₁₃NO₂) and altered spectral characteristics .

Properties

IUPAC Name |

2-[2-(trideuteriomethoxy)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRKLKVCHMWLV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675580 | |

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189881-28-4 | |

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Aminoethoxy)anisole-d3 involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the complete incorporation of deuterium .

Chemical Reactions Analysis

2-(2-Aminoethoxy)anisole-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the amino group to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-(2-Aminoethoxy)anisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: The compound is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

Medicine: It is employed in drug development and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)anisole-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for more accurate tracing of biochemical pathways. The compound can bind to enzymes and receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Aminoethoxy)Ethanol

- Structure: Contains an aminoethoxy group but lacks the aromatic anisole moiety, instead terminating in a hydroxyl group.

- Reactivity : Reacts violently with strong acids (e.g., HCl, H₂SO₄) and reducing agents (e.g., Li, Na), producing flammable hydrogen gas. It is incompatible with metals, isocyanates, and halogenated organics .

- Applications : Used in gas scrubbing (e.g., acid removal from natural gas) and chemical synthesis.

- Safety : Rated as a DOT corrosive material; causes severe skin/eye irritation and pulmonary edema upon inhalation .

2-Amino-3-nitroanisole

- Structure: An anisole derivative with nitro (-NO₂) and amino (-NH₂) substituents at the 2- and 3-positions, respectively.

- Reactivity: Less reactive than 2-(2-Aminoethoxy)anisole due to electron-withdrawing nitro groups, which stabilize the aromatic ring.

- Applications : Primarily a synthetic intermediate in dyes and pharmaceuticals .

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: A dihydropyridine derivative with an aminoethoxy side chain and ester groups.

- Reactivity : Functions as a process-related impurity in pharmaceuticals (e.g., calcium channel blockers). Its degradation pathways involve oxidation or hydrolysis of ester groups .

- Applications: Not commercially utilized; monitored as a degradation product in drug manufacturing .

Comparative Data Table

Key Research Findings

Deuterium Effects: The -d3 labeling in this compound reduces metabolic degradation rates in biological studies compared to the non-deuterated form, enhancing its utility in tracer experiments . Isotopic substitution minimally affects solubility but increases molecular weight by ~3 Da, critical for distinguishing via mass spectrometry .

Stability Comparison: this compound is more stable than 2-(2-Aminoethoxy)ethanol, which degrades rapidly in acidic or metallic environments . Unlike dihydropyridine derivatives (e.g., ), the deuterated anisole lacks ester groups, eliminating hydrolysis risks.

Analytical Utility :

- The deuterated compound’s spectral shifts in NMR (e.g., ¹H signals suppressed, ²H signals observed) simplify mixture analysis .

Biological Activity

Overview

2-(2-Aminoethoxy)anisole-d3 is a deuterated compound with significant applications in biological and chemical research. Its molecular formula is C9H10D3NO2, and it has a molecular weight of 170.22 g/mol. The compound is primarily utilized in metabolic studies, drug development, and proteomics due to its stability and unique isotopic labeling properties.

The synthesis of this compound involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O), which replaces hydrogen atoms with deuterium. This process typically requires controlled conditions to ensure complete incorporation of deuterium, enhancing the compound's utility in various research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C9H10D3NO2 |

| Molecular Weight | 170.22 g/mol |

| CAS Number | 1189881-28-4 |

| DSSTOX Substance ID | DTXSID50675580 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of deuterium enhances the compound's stability against metabolic degradation, allowing for accurate tracing in biochemical pathways. It can influence enzyme activity and receptor interactions, making it a valuable tool in understanding metabolic processes.

Applications in Research

- Metabolic Studies : The compound is utilized to trace biochemical pathways in living organisms, providing insights into metabolic processes.

- Drug Development : It plays a crucial role in pharmacokinetic studies, helping researchers understand drug absorption, distribution, metabolism, and excretion.

- Proteomics : As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various biological assays. For instance, studies utilizing this compound have demonstrated its ability to trace metabolic pathways effectively, providing critical data for drug development.

Case Study Example

In a recent study focusing on metabolic pathways, researchers employed this compound to investigate the effects of specific enzymes on drug metabolism. The findings indicated that the compound successfully traced the interactions between drugs and metabolic enzymes, leading to enhanced understanding of pharmacokinetics.

Comparative Analysis

When compared to similar compounds like non-deuterated 2-(2-Aminoethoxy)anisole, the deuterated version offers superior stability and tracing capabilities. This distinction makes it particularly useful in environments where precise tracking of metabolic processes is essential.

Table 2: Comparison with Similar Compounds

| Compound | Stability | Tracing Capability | Application Area |

|---|---|---|---|

| 2-(2-Aminoethoxy)anisole | Moderate | Limited | General research |

| This compound | High | Enhanced | Metabolic studies |

| 2-(2-Methoxyethoxy)anisole | Low | Limited | Chemical reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.